molecular formula C9H18N4 B2492398 [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine CAS No. 1157106-96-1

[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B2492398
CAS No.: 1157106-96-1
M. Wt: 182.271
InChI Key: UFLMFJYCHIDKMM-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound that features both a dimethylaminoethyl group and a 1-methyl-1H-pyrazol-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2-(dimethylamino)ethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as palladium or other transition metals may also be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .

Medicine

It can be used in the synthesis of drugs targeting various diseases, including cancer and neurological disorders .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine lies in its combination of the dimethylaminoethyl group and the 1-methyl-1H-pyrazol-5-ylmethyl group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

N',N'-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-12(2)7-6-10-8-9-4-5-11-13(9)3/h4-5,10H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLMFJYCHIDKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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